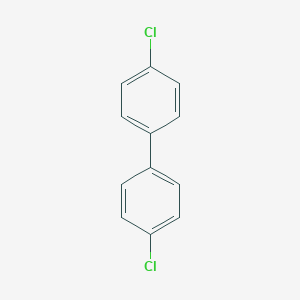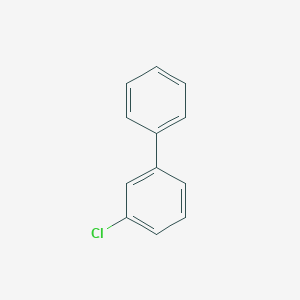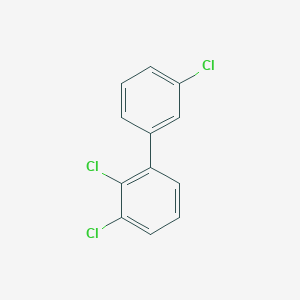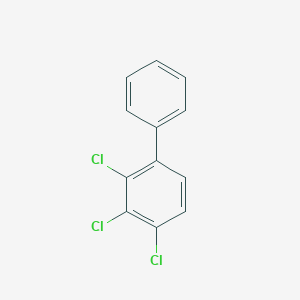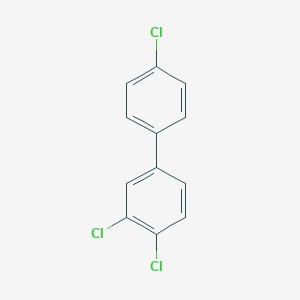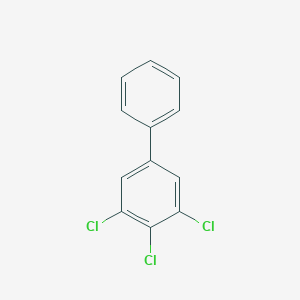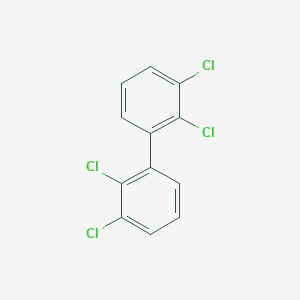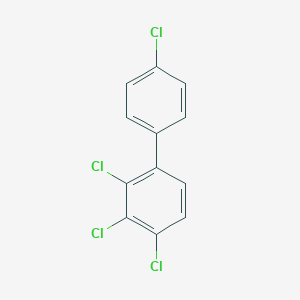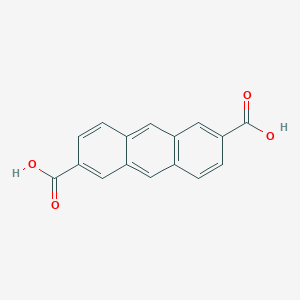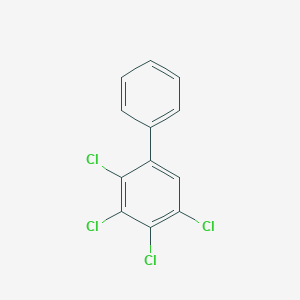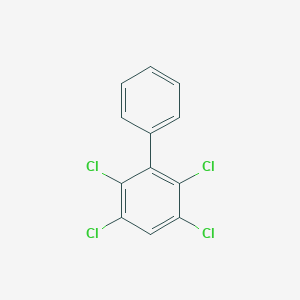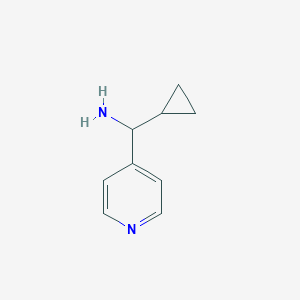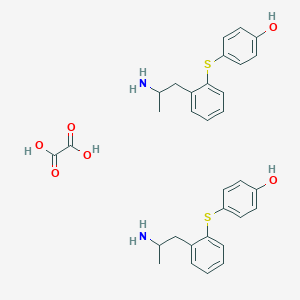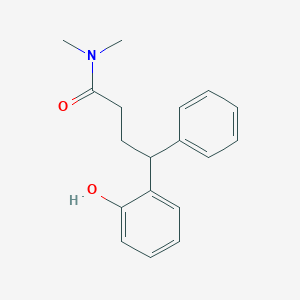
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is a chemical compound that is commonly known as 2-Phenyl-γ-butyrolactone (PBL). PBL is a lactone that is structurally similar to gamma-hydroxybutyrate (GHB) and gamma-butyrolactone (GBL). PBL has been used in various scientific research studies for its potential effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity. Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is thought to enhance GABAergic transmission, leading to sedative and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been shown to have sedative, anxiolytic, and anticonvulsant effects in animal studies. It has also been shown to enhance cognitive function and memory in rats. Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its sedative and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- in lab experiments is that it has a relatively low toxicity compared to other GABAergic drugs. This makes it a safer option for studying the GABA system in the brain. However, Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is also known to be unstable in acidic conditions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl-. One area of interest is its potential use in treating anxiety and depression. Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been shown to have anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent for these disorders. Another area of interest is its potential use in enhancing cognitive function and memory. Further research could explore the mechanisms underlying these effects and investigate its potential use in treating cognitive disorders such as dementia and Alzheimer's disease.
Conclusion:
In conclusion, Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- is a chemical compound that has been studied for its potential effects on the central nervous system. It has been shown to have sedative, anxiolytic, and anticonvulsant effects, and has potential applications in treating neurological disorders and enhancing cognitive function. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- can be synthesized through a multistep process starting with the reaction of benzeneacetonitrile and ethyl chloroacetate. The intermediate product is then reacted with hydroxylamine hydrochloride to form the oxime. This is followed by a Beckmann rearrangement to form the lactam. Finally, the lactam is reduced with lithium aluminum hydride to produce Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl-.
Aplicaciones Científicas De Investigación
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. It has also been studied for its potential use as a sedative and anesthetic agent. Additionally, Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- has been studied for its potential use in enhancing cognitive function and memory.
Propiedades
Número CAS |
129841-21-0 |
|---|---|
Nombre del producto |
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- |
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-(2-hydroxyphenyl)-N,N-dimethyl-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-19(2)18(21)13-12-15(14-8-4-3-5-9-14)16-10-6-7-11-17(16)20/h3-11,15,20H,12-13H2,1-2H3 |
Clave InChI |
ARJUZTGRDUFUEL-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CCC(C1=CC=CC=C1)C2=CC=CC=C2O |
SMILES canónico |
CN(C)C(=O)CCC(C1=CC=CC=C1)C2=CC=CC=C2O |
Sinónimos |
Benzenebutanamide, 2-hydroxy-N,N-dimethyl-gamma-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



